3-(Cyclohex-1-en-1-yl)acrylic acid is an organic compound characterized by the presence of a cyclohexene ring and an acrylic acid moiety. Its molecular formula is , and it has a molecular weight of approximately 152.19 g/mol. The compound features a double bond in the cyclohexene ring, which contributes to its reactivity and versatility in
These reactions illustrate the compound's potential for diverse transformations in synthetic organic chemistry.
The synthesis of 3-(Cyclohex-1-en-1-yl)acrylic acid typically involves several methods:
These methods highlight the compound's accessibility through established synthetic routes.
3-(Cyclohex-1-en-1-yl)acrylic acid has diverse applications across various fields:
Several compounds share structural similarities with 3-(Cyclohex-1-en-1-yl)acrylic acid. Notable examples include:
Compound Name | Structure Description | Unique Features |
---|---|---|
Cyclohexene | A cyclic alkene without the acrylic acid moiety | Simpler structure; lacks functional groups |
Acrylic Acid | A carboxylic acid with a double bond | Lacks cyclohexene ring; simpler reactivity |
3-Cyclohexenyl Propanoate | An ester derivative of cyclohexene | Contains an ester functional group |
3-(Cyclohex-1-en-1-yl)acrylic acid is unique due to its combination of both unsaturated centers (the cyclohexene ring and the acrylic acid moiety) and a carboxyl group. This structural complexity allows it to participate in a wider range of chemical transformations compared to simpler analogs like cyclohexene or acrylic acid alone. Its versatility makes it valuable in synthetic organic chemistry and materials science .